

Spectroscopic Analysis of Myraldyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myraldyl acetate*

Cat. No.: *B1169923*

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Myraldyl acetate, with the CAS Registry Number 72403-67-9, is a synthetic fragrance ingredient valued for its complex floral and fruity aroma, reminiscent of jasmine and muguet.^[1] As a key component in various perfumery and consumer products, a thorough understanding of its chemical properties through spectroscopic analysis is essential for quality control, safety assessment, and new product development. This technical guide provides a summary of the available physicochemical data for **Myraldyl acetate** and outlines standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Note on Data Availability: Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data (NMR, IR, MS) for **Myraldyl acetate** could not be located. The following sections provide the known physicochemical properties and generalized, yet detailed, experimental protocols that can be applied to obtain the requisite spectroscopic data for this compound.

Physicochemical Properties of Myraldyl Acetate

A summary of the key physicochemical properties of **Myraldyl acetate** is presented in the table below. This data is crucial for understanding its behavior in various formulations and for the design of appropriate analytical methodologies.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄ O ₂	[1]
Molecular Weight	236.35 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	297 °C	[3]
Flash Point	110 °C	[3]
Vapor Pressure	0.0013 hPa (at 20°C)	[1]
Solubility	Insoluble in water; Soluble in ethanol and oils	[3]
CAS Number	72403-67-9	[1]

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a liquid organic compound such as **Myraldyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **Myraldyl acetate** by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

A. ¹H NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of **Myraldyl acetate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum using a pulse angle of 30-45 degrees.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-2 seconds between scans.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Perform baseline correction.
 - Integrate the signals to determine the relative number of protons corresponding to each peak.

B. ^{13}C NMR Spectroscopy Protocol

- Sample Preparation:

- Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **Myraldyl acetate** in 0.6-0.7 mL of deuterated solvent.
- Instrument Setup:
 - Follow the same locking and shimming procedures as for ^1H NMR.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to simplify the spectrum to single peaks for each unique carbon atom.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Use a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation, phasing, referencing (to the solvent peak or TMS), and baseline correction as with the ^1H spectrum.

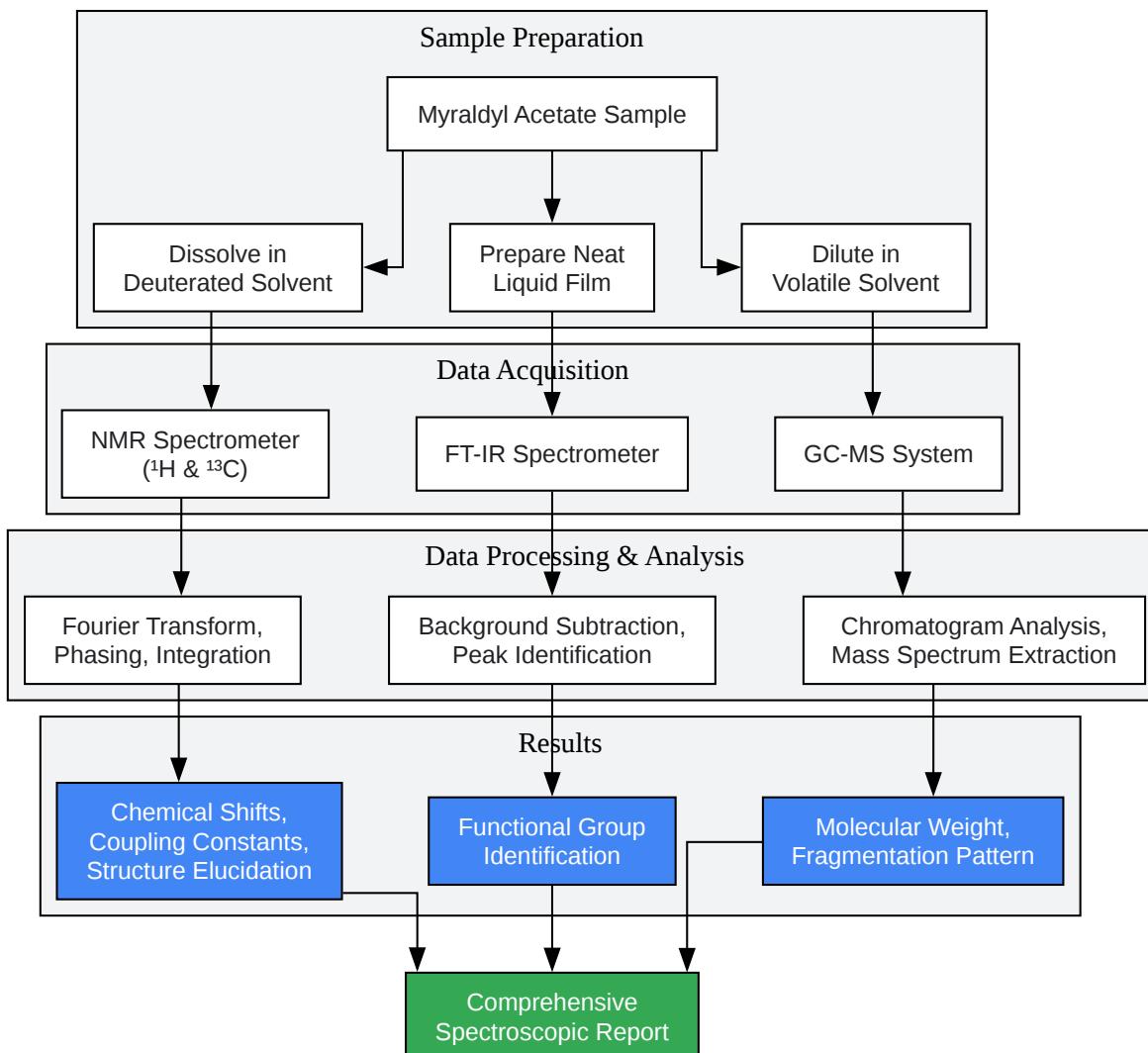
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Myraldyl acetate** by measuring the absorption of infrared radiation.

- Sample Preparation (Neat Liquid):
 - Place one or two drops of **Myraldyl acetate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.[\[4\]](#)
- Instrument Setup:

- Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty salt plates to subtract any atmospheric or plate-related absorptions.
 - Acquire the sample spectrum over the typical mid-IR range (4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of **Myraldyl acetate**, aiding in its identification and structural confirmation. A common technique for volatile fragrance compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation:
 - Prepare a dilute solution of **Myraldyl acetate** (e.g., 100 ppm) in a volatile organic solvent such as hexane or ethyl acetate.
- Instrument Setup (GC-MS):
 - Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar DB-5 or similar).
 - Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

- Set the mass spectrometer to scan over a mass range that includes the expected molecular ion (e.g., m/z 40-400).
- Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
 - The compound will be separated by the GC column and then introduced into the mass spectrometer.
 - The mass spectrometer will record the mass-to-charge ratio of the resulting ions.
- Data Processing:
 - Analyze the resulting chromatogram to identify the peak corresponding to **Myraldyl acetate**.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak (M^+) to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information. This can be compared against mass spectral libraries (e.g., NIST) for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Myraldyl acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Myraldyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perfumers Apprentice - Myraldyl Acetate (Givaudan) [shop.perfumersapprentice.com]
- 2. Myaldyl acetate | C15H24O2 | CID 3085812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Myraldyl Acetate – Sweet, Fruity Aroma Chemical For Luxury Perfumes [chemicalbull.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Myraldyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1169923#spectroscopic-data-of-myraldyl-acetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com